molecular formula C14H18ClN3 B194041 Didesethyl Chloroquine CAS No. 4298-14-0

Didesethyl Chloroquine

Cat. No.: B194041
CAS No.: 4298-14-0
M. Wt: 263.76 g/mol
InChI Key: GYEDIFVVTRKXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didesethyl Chloroquine (DDCQ), also known as bisdesethylchloroquine, is a major metabolite of the antimalarial drug chloroquine (CQ). Its molecular formula is C₁₄H₁₈ClN₃, with a molecular weight of 263.77 g/mol and a CAS registry number of 4298-14-0 . Structurally, DDCQ is formed by the removal of two ethyl groups from chloroquine, distinguishing it from intermediate metabolites like desethyl chloroquine.

DDCQ has garnered attention in pharmacological research, particularly in studies related to COVID-19 antiviral activity and cardiotoxicity. Evidence indicates that DDCQ acts as a potent myocardial depressant, affecting cardiac sodium currents and mitochondrial function in preclinical models . Its physicochemical properties, such as lower rotatable bond count compared to chloroquine, are associated with improved oral bioavailability, making it a candidate for further therapeutic exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisdesethylchloroquine is typically synthesized through the metabolic pathway of chloroquine and hydroxychloroquine. The primary synthetic route involves the dealkylation of these parent compounds via cytochrome P450 enzymes. This process results in the removal of ethyl groups, leading to the formation of bisdesethylchloroquine .

Industrial Production Methods: Industrial production of bisdesethylchloroquine is not commonly practiced as it is primarily a metabolite rather than a directly synthesized compound. its production can be achieved through controlled enzymatic reactions using cytochrome P450 enzymes in a laboratory setting .

Chemical Reactions Analysis

Types of Reactions: Bisdesethylchloroquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Scientific Research Applications

Didesethyl Chloroquine has several notable research applications across different domains:

Chemistry

  • Reference Standard : Utilized as a reference standard in analytical chemistry for the identification and quantification of chloroquine derivatives.
  • Synthesis Studies : Important in synthetic chemistry for understanding the modification of chloroquine derivatives.

Biology

  • Molecular Docking Studies : Employed in studies to analyze interactions with biological targets, particularly in relation to viral infections such as chikungunya virus. Research indicates that this compound can bind effectively to viral proteins, suggesting potential therapeutic strategies against viral diseases .

Medicine

  • Antiviral Potential : Investigated for its efficacy against various viruses, including chikungunya and SARS-CoV-2. Preliminary studies indicate that it may inhibit viral replication through mechanisms similar to those of chloroquine .
  • Autoimmune Disorders : Like chloroquine, it may have applications in treating autoimmune conditions due to its immunomodulatory effects.

Industry

  • Pharmaceutical Development : Used in the development of new chemical entities aimed at treating malaria and other diseases, enhancing drug discovery efforts .

Case Studies and Clinical Trials

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Kumar et al., 2019Molecular docking against chikungunya virusThis compound showed promising binding affinity to viral proteins, indicating potential as an antiviral agent .
Borba et al., 2020Safety and efficacy in COVID-19 treatmentPreliminary results suggested that chloroquine and its derivatives could reduce hospitalization duration; however, adverse effects were noted .
COPCOV Trial 2024Preventive effects against COVID-19The trial involving over 4,600 participants indicated a 15% reduction in symptomatic COVID-19 cases among those taking chloroquine derivatives compared to placebo .

Safety Profile and Considerations

While this compound shows promise in various applications, safety remains a concern. Reports indicate potential serious side effects, including cardiac issues when used at higher doses than recommended . Ongoing research aims to establish comprehensive safety profiles through well-designed clinical trials.

Mechanism of Action

Bisdesethylchloroquine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Parent Compounds: Chloroquine and Hydroxychloroquine

Structural and Physicochemical Differences

Property Chloroquine (CQ) Hydroxychloroquine (HCQ) Didesethyl Chloroquine (DDCQ)
Molecular Formula C₁₈H₂₆ClN₃ C₁₈H₂₆ClN₃O C₁₄H₁₈ClN₃
Molecular Weight 319.87 g/mol 335.87 g/mol 263.77 g/mol
Rotatable Bonds 6 6 4 (estimated)
Key Functional Group Ethyl side chains Hydroxyl group (+ ethyl) Two ethyl groups removed
  • Bioavailability : DDCQ’s lower rotatable bonds correlate with higher predicted oral bioavailability compared to CQ and HCQ .

Pharmacological Activity

  • Metabolic Role : DDCQ is a terminal metabolite in the CQ/HCQ pathway, contributing to plasma concentrations ≥500 ng/mL in therapeutic settings .

Toxicity Profile

  • Cardiotoxicity : DDCQ exhibits potent myocardial depressive effects , inhibiting sodium currents in cardiac tissues, unlike CQ or HCQ .
  • Retinal Toxicity: While CQ is associated with retinopathy (19% incidence in long-term use), HCQ shows lower risk (0% in studies), and DDCQ’s role remains underexplored .

Comparison with Other Chloroquine Metabolites

Desethyl Chloroquine (DECQ)

  • Structure : Intermediate metabolite with one ethyl group removed (C₁₆H₂₂ClN₃).
  • Pharmacokinetics : Shorter half-life than DDCQ, with transient plasma accumulation .
  • Activity : Less studied, but DECQ contributes to cumulative antimalarial effects in combination with DDCQ .

Hydroxychloroquine Metabolites

  • Desethyl Hydroxychloroquine : Shares structural similarities with DDCQ but retains a hydroxyl group, altering solubility and target interactions .

Research Findings and Therapeutic Potential

COVID-19 Research

  • Computational Studies : DDCQ’s cheminformatics profile aligns with CQ/HCQ, supporting its investigation as a SARS-CoV-2 antagonist. Its lower molecular weight and rotatable bonds may improve cellular uptake .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight Rotatable Bonds LogP Oral Bioavailability (Predicted)
Chloroquine 319.87 6 4.67 Moderate
Hydroxychloroquine 335.87 6 3.49 Moderate
This compound 263.77 4 3.12 High
Desethyl Chloroquine 275.78 5 3.89 Moderate

Sources:

Table 2: Binding Affinities in Antiviral Studies

Compound Target (P23pro-zbd) Binding Affinity (kcal/mol) Key Residues
Chloroquine Chikungunya virus -7.5 MET 165, GLN 189
This compound Chikungunya virus -8.2 Thr1312, Asp1364, Cys1367
Hydroxyacetamide (DDCQ derivative) Chikungunya virus -8.5 Asn1357, Gly1403, Tyr1444

Source:

Biological Activity

Didesethyl chloroquine (DDCQ), also known as bisdesethylchloroquine, is a significant metabolite of chloroquine (CQ), an antimalarial drug. Understanding the biological activity of DDCQ is crucial for its potential therapeutic applications, particularly in treating malaria and other viral infections. This article synthesizes current research findings, case studies, and data on the biological activity of DDCQ.

Overview of this compound

  • Chemical Structure : DDCQ is characterized by the chemical formula C14H18ClN3C_{14}H_{18}ClN_3 and has a molecular weight of approximately 273.76 g/mol.
  • Metabolism : DDCQ is primarily formed through the N-dealkylation of chloroquine by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, with further metabolism yielding 7-chloro-4-aminoquinoline as a minor product .

Pharmacological Properties

DDCQ exhibits several pharmacological properties that contribute to its biological activity:

  • Antimalarial Activity : DDCQ retains significant antiplasmodial activity against various strains of Plasmodium falciparum, including resistant strains. Studies have reported IC50 values ranging from 0.310 µM to 12.75 µM against different strains .
  • Mechanism of Action : Similar to chloroquine, DDCQ inhibits heme polymerase in malarial parasites, leading to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, it has been shown to modulate immune responses by inhibiting toll-like receptors (TLRs) .

Biological Activity Data

The following table summarizes key biological activities and pharmacokinetic properties of DDCQ:

Property Value/Description
Molecular FormulaC14H18ClN3C_{14}H_{18}ClN_3
Molecular Weight273.76 g/mol
Antimalarial IC50 (D10 strain)6202.00–9659.70 ng/mL (12.75–19.85 µM)
Antimalarial IC50 (W2 strain)2424.15–5648.07 ng/mL (4.98–11.95 µM)
Selectivity IndexHigher selectivity against resistant strains compared to CQ
ToxicityMinimal hemolysis observed at effective concentrations

Case Studies

  • Case Study on Antiplasmodial Efficacy :
    A study evaluated the efficacy of DDCQ against chloroquine-resistant P. falciparum strains. The results indicated that DDCQ exhibited comparable or superior activity compared to chloroquine, with significantly lower resistance indexes (RI values) indicating its potential as an alternative treatment for resistant malaria cases .
  • Clinical Implications in COVID-19 :
    During the COVID-19 pandemic, chloroquine and its metabolites, including DDCQ, were investigated for their antiviral properties. Although initial studies suggested potential benefits, subsequent clinical trials highlighted a need for caution due to safety concerns and inconsistent efficacy in preventing COVID-19 symptoms .

Research Findings

Recent research has focused on the molecular docking studies of DDCQ and its derivatives against various viral targets, including chikungunya virus proteases. These studies suggest that modifications in the chemical structure can enhance binding affinity and biological activity against viral targets .

Q & A

Basic Research Questions

Q. How is Didesethyl Chloroquine quantified in biological samples during pharmacokinetic studies?

this compound is quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its high sensitivity and specificity. Analytical validation involves spiking biological matrices (e.g., plasma, tissue homogenates) with reference standards to establish linearity, precision, and recovery rates. Stability studies under varying storage conditions (e.g., freeze-thaw cycles) are critical for reliable measurement .

Q. What is the significance of this compound as a metabolite in Chloroquine's pharmacokinetics?

As the primary metabolite of Chloroquine, this compound provides insights into metabolic pathways and hepatic clearance mechanisms. Researchers track its formation using radiolabeled Chloroquine in animal models or in vitro microsomal assays to calculate metabolic half-lives and assess enzyme kinetics (e.g., cytochrome P450 involvement) .

Q. What analytical techniques are recommended for validating this compound concentrations in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for environmental monitoring. Sample preparation includes solid-phase extraction (SPE) to isolate the compound from complex matrices like water or soil. Method validation requires adherence to EPA or ISO guidelines for detection limits and matrix effects .

Advanced Research Questions

Q. How can molecular docking simulations elucidate this compound's binding affinity to viral proteins like CHIKV P23pro-zbd?

Computational workflows involve homology modeling of the target protein (e.g., CHIKV P23pro-zbd) and docking studies using software like AutoDock Vina. Binding energy calculations and molecular dynamics (MD) simulations (e.g., 100 ns runs) identify key residues (e.g., Thr1312, Asp1364) stabilizing ligand interactions. In vitro validation includes surface plasmon resonance (SPR) to measure dissociation constants (Kd) .

Q. What experimental approaches are used to assess the myocardial inhibitory effects of this compound?

Cardiomyocyte viability assays (e.g., MTT or lactate dehydrogenase release) and patch-clamp electrophysiology evaluate hERG channel inhibition. In vivo models (e.g., Langendorff-perfused hearts) measure changes in cardiac output and arrhythmia incidence. Comparative studies with Chloroquine control for metabolite-specific effects .

Q. How do researchers address discrepancies in toxicity profiles between Chloroquine and its metabolites like this compound?

Dose-response studies in animal models (e.g., rodents) compare organ-specific toxicity using histopathology and serum biomarkers (e.g., troponin for cardiotoxicity). Pharmacokinetic-pharmacodynamic (PK-PD) modeling distinguishes parent drug versus metabolite contributions. Meta-analyses of adverse event databases (e.g., FAERS) identify signal disparities .

Q. What in vitro models are employed to study this compound's role in antimalarial resistance?

Cultured Plasmodium falciparum strains (e.g., chloroquine-resistant K1) are treated with this compound to measure IC50 shifts. Synergism assays with verapamil (a resistance reversal agent) assess PfCRT transporter involvement. Metabolic profiling via LC-MS identifies accumulation patterns in resistant vs. sensitive strains .

Q. Which key amino acid residues are critical for this compound's interaction with viral targets, and how are they identified?

MD simulations and per-residue energy decomposition (e.g., MM-PBSA) highlight residues like Asn1357, Cys1367, and Tyr1444 in CHIKV P23pro-zbd. Alanine scanning mutagenesis followed by binding affinity assays (e.g., isothermal titration calorimetry) confirm their functional roles .

Q. How does the metabolic conversion of Chloroquine to this compound influence experimental outcomes in antimalarial studies?

Co-administration of CYP450 inhibitors (e.g., ketoconazole) in rodent models reduces metabolite formation, enabling direct comparison of antimalarial efficacy. Pharmacokinetic compartmental models simulate metabolite exposure to correlate with parasite clearance rates .

Q. What strategies are used to differentiate the cytotoxic effects of this compound from its parent compound in cardiac tissue models?

Dual-treatment designs with Chloroquine and pre-formed this compound isolate metabolite-specific effects. Transcriptomic profiling (e.g., RNA-seq) identifies unique pathways (e.g., oxidative stress vs. calcium signaling). CRISPR-edited cardiomyocytes (e.g., hERG-knockout) clarify target specificity .

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEDIFVVTRKXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962823
Record name N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4298-14-0
Record name Bisdesethylchloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4298-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dideethylchloroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISDESETHYLCHLOROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48JF33RF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Didesethyl Chloroquine
Didesethyl Chloroquine
Didesethyl Chloroquine
Didesethyl Chloroquine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.